Product packaging for Imidazole nitrate(Cat. No.:CAS No. 65945-17-7)

Imidazole nitrate

Cat. No.: B14487998
CAS No.: 65945-17-7
M. Wt: 131.09 g/mol
InChI Key: QSWSKDXFOIOXKW-UHFFFAOYSA-N
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Description

Imidazole nitrate is a nitrogen-containing heterocyclic compound of significant interest in various research fields. This compound features the imidazole ring, a planar five-membered aromatic system with two nitrogen atoms, which is a key building block in biological systems such as the amino acid histidine and the neurotransmitter histamine . The nitrate salt form may enhance its stability and solubility for specific experimental applications. Researchers value this compound for its amphoteric nature, meaning it can act as both a weak acid and a base, facilitating its role in acid-base catalysis and chemical synthesis . Its structure allows it to participate in coordination chemistry, making it a useful ligand for metal-organic frameworks (ZIFs) and catalysis studies . In biochemical research, the imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activities, though its specific mechanisms would be dependent on the final molecular structure . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3O3 B14487998 Imidazole nitrate CAS No. 65945-17-7

Properties

CAS No.

65945-17-7

Molecular Formula

C3H5N3O3

Molecular Weight

131.09 g/mol

IUPAC Name

1H-imidazole;nitric acid

InChI

InChI=1S/C3H4N2.HNO3/c1-2-5-3-4-1;2-1(3)4/h1-3H,(H,4,5);(H,2,3,4)

InChI Key

QSWSKDXFOIOXKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN1.[N+](=O)(O)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Preparations

Direct Synthesis Routes for Imidazole (B134444) Nitrate (B79036)

Direct synthesis methods for imidazole nitrate focus on the straightforward reaction between imidazole and a nitrate source, optimized for yield, purity, and environmental considerations.

Precipitation Methods and Process Optimization

The synthesis of imidazole-containing nitrate compounds can be effectively achieved through precipitation. This method typically involves reacting imidazole with a nitrate source in a suitable solvent, from which the product crystallizes and precipitates.

For instance, a simple and green one-step co-precipitation method has been demonstrated for the synthesis of a Ni-imidazole compound using nickel nitrate and imidazole in water at room temperature. researchgate.netrsc.org In this process, aqueous solutions of nickel nitrate and imidazole are mixed, leading to the rapid formation of a purple precipitate of the Ni-imidazole complex. researchgate.net Similarly, imidazole-copper (II) nitrate trihydrate nanozymes have been synthesized via a water-induced precipitation of Cu²⁺ and imidazole in a Teflon-lined autoclave. researcher.lifenih.govresearchgate.netnih.gov Optimization of such processes involves studying key parameters like precursor amounts, solvent choice (with methanol (B129727) showing superior results to ethanol (B145695) in some cases), incubation time, and temperature to enhance catalytic activity and yield. researcher.lifenih.govresearchgate.net The synthesis of 1-methyl-3-butyl this compound has also been achieved via a precipitation reaction in acetone, where the insolubility of the byproduct (NaCl) drives the reaction forward. scientific.net

Table 1: Examples of Precipitation Synthesis for Imidazole-Nitrate Compounds

CompoundReactantsSolventKey FeatureReference
Ni-imidazole ComplexNickel Nitrate, ImidazoleWaterSimple, green one-step co-precipitation at room temperature. researchgate.netrsc.org
Imidazole-Copper(II) Nitrate NanozymeCopper(II) ion (Cu²⁺), ImidazoleWater/MethanolWater-induced precipitation mimicking enzyme active sites. researcher.lifenih.govresearchgate.net
1-methyl-3-butyl this compound1-methyl-3-butyl Imidazole Chloride, NaNO₃AcetonePrecipitation of NaCl byproduct drives the reaction. scientific.net

Solvent-Free and Melt-Assisted Preparations

Solvent-free and melt-assisted preparations are emerging as faster, simpler, and more environmentally friendly alternatives to traditional solution-based synthesis. mdpi.com These methods are particularly relevant for producing energetic materials and other complexes involving this compound. mdpi.comnih.gov The technique leverages the low melting point of imidazole (approximately 90°C). mdpi.com

In a typical procedure, imidazole is heated until it melts, and then a nitrate salt, such as copper (II) nitrate or nickel (II) nitrate, is added to the molten imidazole. mdpi.commdpi.com The reaction often occurs rapidly, with the product crystallizing instantly as a powder. mdpi.com This approach has been successfully used to prepare tetra(imidazole)copper(II) nitrate and Ni(Im)₆(NO₃)₂. mdpi.commdpi.comdntb.gov.uaresearchgate.netresearchgate.net The resulting energetic complexes are noted for their high purity and yield (up to 97%). mdpi.com The key advantages of this method include the elimination of solvent disposal, which aligns with the principles of green chemistry, and a significant reduction in synthesis time. mdpi.comresearchgate.net

Table 2: Comparison of Synthesis Methods for Metal-Imidazole Nitrate Complexes

MethodDescriptionAdvantagesDisadvantagesReference
Traditional Solution SynthesisReactants are dissolved in a solvent (e.g., ethanol), and the product precipitates out.Well-established procedures.Requires solvent removal and disposal; longer process. mdpi.com
Solvent-Free Melt-Assisted SynthesisNitrate salt is added directly to molten imidazole.Faster, simpler, environmentally friendly, high yield.Requires heating; may not be suitable for all thermally sensitive compounds. mdpi.commdpi.comresearchgate.net

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound involves constructing the imidazole ring with specific functional groups or introducing nitro groups onto a pre-existing imidazole structure.

Ceric Ammonium (B1175870) Nitrate (CAN)/Nitric Acid Promoted Oxidative Cyclocondensation

A highly efficient, one-pot method for synthesizing 2-aryl-4,5-dicarbonitrile imidazole derivatives involves the oxidative cyclocondensation of an aromatic aldehyde and 2,3-diaminomaleonitrile (DAMN). ijcce.ac.irsid.ir This reaction is effectively promoted by a combination of Ceric Ammonium Nitrate (CAN) and nitric acid (HNO₃) acting as a novel and efficient oxidation catalyst system. ijcce.ac.irsid.ir This synthetic protocol is noted for being cost-effective, rapid, and providing good to excellent yields. ijcce.ac.irsid.ir

The use of a CAN/HNO₃ mixture as a potent oxidant catalyst allows for the direct, one-step transformation of starting materials into complex dicyano imidazoles under mild conditions. sid.ir This approach avoids the pre-functionalization of the starting materials and simplifies the workup procedure. ijcce.ac.irsid.ir Research has also demonstrated that nitric acid alone can act as a metal-free catalyst and strong oxidizing agent for this transformation, particularly under microwave-assisted conditions, further enhancing the green credentials of the synthesis. tandfonline.comresearchgate.net This method has been used to prepare a variety of 2,4,5-triaryl-1H-imidazoles. rjlbpcs.comresearchgate.netias.ac.in

Nitration Reactions of Substituted Imidazoles

The introduction of nitro groups onto the imidazole ring is a key method for producing energetic materials and pharmaceutical intermediates. google.com Direct nitration of imidazole is challenging due to the ring's facile protonation in acidic media. arkat-usa.org The reaction typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). arkat-usa.orggoogle.com

The position of nitration (C4, C5, or C2) is highly dependent on the reaction conditions and the nature of substituents already on the imidazole ring. arkat-usa.orggoogle.com For example, nitration of imidazole with a nitric acid-sulfuric acid mixture typically yields 4(5)-nitroimidazole or 4,5-dinitroimidazole. arkat-usa.org The synthesis of highly nitrated derivatives, such as 1-methyl-4,5-dinitro-1H-imidazole and 1-methyl-2,4,5-trinitroimidazole, has been achieved through optimized one-step processes. researchgate.net The synthesis of 1,4-dinitro-1H-imidazoles has also been thoroughly investigated, with methods using nitric acid in acetic anhydride mixtures proving effective. arkat-usa.org

Table 3: Examples of Nitration Reactions for Imidazole Derivatives

Starting MaterialNitrating AgentProductKey FindingsReference
ImidazoleHNO₃ / H₂SO₄4(5)-Nitroimidazole, 4,5-DinitroimidazoleDirect nitration is difficult; yields mono- or di-nitro products at C4/C5. arkat-usa.org
N-methylimidazoleNitrating mixture1-methyl-4,5-dinitro-1H-imidazoleProcess optimized for yield (79%) and purity. researchgate.net
4(5)-nitro-1H-imidazoleHNO₃ / Acetic Anhydride1,4-Dinitro-1H-imidazoleEffective method for N,C-dinitration, yielding energetic materials. arkat-usa.org

Formation of Imidazole from Glyoxal (B1671930) and Formaldehyde (B43269) under Specific Conditions

The foundational synthesis of the imidazole ring itself was first reported by Heinrich Debus in 1858. nih.govnih.govjetir.org The Debus method involves the reaction of glyoxal and formaldehyde in the presence of ammonia (B1221849) to form imidazole. nih.govcutm.ac.in While this synthesis often results in relatively low yields, it remains a viable method for creating C-substituted imidazoles. nih.govjetir.org

More advanced applications of this core reaction have been developed for specific, complex derivatives. A notable example is the synthesis of cis-1,3,4,6-tetranitrooctahydroimidazo-[4,5-d]imidazole. google.com This process begins with the condensation of a sulfamic acid salt, glyoxal, and formaldehyde in an aqueous medium under controlled pH and temperature. google.com This step forms an intermediate, an alkali metal or alkaline earth metal salt of octahydroimidazo-[4,5-d]imidazole-1,3,4,6-tetrasulfonic acid. This isolated intermediate is then subjected to nitration using a nitrolyzing mixture containing a significant molar excess of nitric acid at low temperatures (-30 to +10°C) to yield the final, highly nitrated bicyclic product. google.com This demonstrates how the fundamental reaction of glyoxal and formaldehyde can be adapted under specific conditions to build complex nitrated imidazole analogues. google.com

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, particularly in the form of imidazolium-based ionic liquids, has benefited significantly from the application of green chemistry principles. These methodologies aim to reduce waste, decrease energy consumption, and utilize less hazardous materials compared to traditional synthetic routes. Advanced techniques such as microwave irradiation, ultrasound assistance, and mechanochemical ball milling have emerged as powerful tools for achieving these goals, offering enhanced reaction rates and often improved product yields under more environmentally benign conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, utilizing microwave energy to heat reactions directly and efficiently. nih.gov This technique dramatically reduces reaction times from hours to minutes and often increases product yields. researchgate.netscielo.org.mx In the synthesis of imidazolium (B1220033) nitrates, which are a class of ionic liquids, microwave irradiation facilitates the rapid quaternization of imidazole derivatives. researchgate.netmdpi.com

The synthesis is typically achieved by reacting an N-substituted imidazole with an alkylating agent. While many syntheses produce imidazolium halides first, followed by an anion exchange to introduce the nitrate, microwave energy can accelerate both steps. rsc.orgtandfonline.com The process benefits from the high polarity of the ionic liquid products and precursors, which allows for efficient absorption of microwave energy and rapid, uniform heating of the reaction mixture. scielo.org.mx This avoids the prolonged heating times and large excess of solvents and reagents often required in conventional thermal methods. scielo.org.mx For instance, the synthesis of 1-alkyl-3-methylimidazolium halides, precursors to the nitrate salts, can be achieved in under two minutes with yields greater than 70% in solvent-free conditions using microwave irradiation. researchgate.net

Research has demonstrated the versatility of this method for creating a variety of imidazolium-based ionic liquids. mdpi.com For example, the synthesis of 1-propylimidazolium derivatives under microwave irradiation at 80°C was completed in just 20 minutes, a significant reduction from the 18 hours required for conventional heating. tandfonline.com Similarly, other functionalized imidazolium salts have been prepared with improved yields and shorter reaction times using this technology. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazolium Salt Precursors

Product TypeMethodReaction TimeYield (%)Reference
1-Propylimidazolium HalidesConventional (Heating)18 h71-74 tandfonline.com
1-Propylimidazolium HalidesMicrowave Irradiation20 min>71-74 (improved) tandfonline.com
Imidazolium Halides with Ether GroupConventional (Heating)18 h~65-71 mdpi.com
Imidazolium Halides with Ether GroupMicrowave Irradiation25 min~75-81 mdpi.com

In some cases, nitric acid (HNO₃) or a nitrate salt is used directly under microwave irradiation, not to form a simple this compound salt, but to act as a catalyst or oxidant in the synthesis of more complex imidazole derivatives. researchgate.nettandfonline.com For example, HNO₃ has been used as an efficient metal-free promoter for the one-step synthesis of 2-aryl-4,5-dicarbonitrile imidazoles, achieving good yields in 5-8 minutes at 70°C. tandfonline.comnih.gov

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This energy input enhances mass transfer and accelerates reaction rates, making it a valuable green chemistry tool. mdpi.commdpi.com

The application of ultrasound has been shown to be highly effective in the synthesis of imidazolium nitrates. A notable study detailed the synthesis of a chemically supported ionic liquid, polystyrene [1-butyl-3-methylimidazolium][nitrate] (PS[C₄mim][NO₃]). The use of ultrasound irradiation (UI) dramatically shortened the reaction time for the anion exchange step to just 15 minutes, compared to 1920 minutes (32 hours) required by conventional mechanical stirring (CMS). mdpi.com Furthermore, the ultrasound-assisted method required a 15.79% lower dosage of nitric acid. mdpi.com

Table 2: Ultrasound-Assisted vs. Conventional Synthesis of Polystyrene-Supported Imidazolium Nitrate

ParameterUltrasound Irradiation (UI)Conventional Mechanic Stirring (CMS)
Reaction Time15 min1920 min
Ion Exchange Ratio60.7%63.58%
V(V) Adsorption Capacity197.36 mg/g192.91 mg/g
mdpi.com

Ultrasound is also utilized in the synthesis of various imidazole derivatives where nitrate-containing compounds, such as ceric (IV) ammonium nitrate (CAN), are used as catalysts. mdpi.comdntb.gov.ua These reactions benefit from shorter durations and higher yields compared to silent (non-ultrasound) conditions. For instance, the synthesis of 2,4,5-trisubstituted imidazoles using CAN as a catalyst under ultrasound irradiation proceeds efficiently in aqueous media. mdpi.comdntb.gov.ua While not a direct synthesis of this compound, these findings underscore the utility of sonochemistry in reactions involving both imidazole and nitrate species. The synthesis of various N-alkylated imidazolium salts, which are precursors for nitrate versions, is also significantly accelerated by ultrasound, reducing reaction times for quaternization from 18 hours to 5 hours and for anion metathesis from 3 hours to 45 minutes. nih.gov

Coordination Chemistry and Metal Complexation of Imidazole Nitrate

Ligand Design and Coordination Modes

The versatility of the imidazole (B134444) molecule as a ligand in coordination chemistry is central to its role in the formation of a wide array of metal complexes. Its ability to coordinate in various modes, primarily as a monodentate ligand, facilitates the construction of diverse molecular architectures with applications in fields such as biomimicry.

Monodentate Coordination of Imidazole to Metal Ions

Imidazole and its derivatives typically function as monodentate ligands, forming a coordinate covalent bond with a metal ion through the lone pair of electrons on the tertiary (or pyridine-type) nitrogen atom of the imidazole ring. jocpr.comscirp.orgresearchgate.net This mode of coordination is fundamental to the structure of numerous transition metal complexes. In this arrangement, the metal ion attracts the electrons from the imidazole ring's tertiary nitrogen, establishing a stable M-N bond. jocpr.com The resulting complexes can adopt various geometries depending on the metal ion, its oxidation state, and the other ligands present. For instance, complexes of Cu(II) and Ni(II) with substituted benzimidazole (B57391) ligands have been shown to exhibit square planar and tetrahedral geometries, respectively, with the imidazole derivative acting as a monodentate N-donor ligand. jocpr.com Similarly, in complexes with cobalt(II), the imidazole ligand coordinates in a monodentate fashion through the pyridine (B92270) nitrogen atom. scirp.orgresearchgate.net The deprotonation of the imidazole ring can also influence its coordination behavior, potentially leading to different structural dimensionalities. scilit.com

N-Cu Coordination in Biomimetic Systems

The coordination of imidazole's nitrogen to copper ions (N-Cu) is a critical structural motif in the active sites of many metalloenzymes, such as laccase and lytic polysaccharide monooxygenases (LPMOs). researchgate.netacs.org Researchers have focused on developing biomimetic systems that replicate this N-Cu coordination environment to create synthetic catalysts with enzyme-like activity. researchgate.netacs.org One such approach involves the synthesis of imidazole-copper(II) nitrate (B79036) trihydrate nanozymes. These are created through a water-induced precipitation of Cu²⁺ and imidazole, a method designed to mimic the N-Cu coordinated environment found in the active sites of laccase. researchgate.netresearcher.lifenih.gov The goal is to overcome the natural enzyme's sensitivity and instability in extreme conditions by creating robust nanozymes. researchgate.netresearcher.life In other work, bioinspired Cu(I) complexes with tridentate N,N,N ligands that include an imidazole-N have been synthesized to model the copper active sites in LPMOs. acs.org These synthetic models are crucial for studying the reaction mechanisms of these enzymes, such as the oxidation of C-H bonds. acs.org

Synthesis and Structural Elucidation of Metal-Imidazole Nitrate Complexes

The synthesis of metal-imidazole nitrate complexes yields a variety of structures, from discrete mononuclear species to extended coordination polymers. X-ray crystallography is the definitive tool for elucidating the precise three-dimensional arrangement of atoms, revealing details about coordination geometries, bond lengths, and intermolecular interactions.

Hexakis(imidazole)nickel(II) Nitrate Complexes

The complex hexakis(imidazole)nickel(II) nitrate, Ni(C₃H₄N₂)₆₂, is a well-characterized compound synthesized from aqueous solutions of nickel(II) nitrate and imidazole. nist.govnih.gov X-ray structure determination reveals that the complex cation consists of a central nickel(II) ion coordinated to six imidazole rings. nist.govnih.gov The coordination occurs through the pyridine-type nitrogen atom of each imidazole ligand. nist.govnih.gov The six coordinating nitrogen atoms form a slightly distorted octahedral geometry around the nickel ion. nist.govnih.gov The Ni(II) ion in the crystal structure often occupies a site of high symmetry, such as a threefold axis and a center of symmetry (S₆ or 3 site symmetry), making all six Ni-N bond distances equivalent. nist.govnih.gov A hydrated form, hexakis(imidazole)nickel(II) nitrate tetrahydrate, Ni(Im)₆₂·4H₂O, has also been structurally characterized, consisting of discrete [Ni(Im)₆]²⁺ cations, nitrate anions, and uncoordinated water molecules. researchgate.netresearchgate.net

Crystallographic Data for Hexakis(imidazole)nickel(II) Nitrate Complexes
CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersNi-N Bond Distance (Å)Coordination GeometryReference
Hexakis(imidazole)nickel(II) nitrateNi(C₃H₄N₂)₆₂TrigonalR3a = 12.353(1) Å, c = 14.803(2) Å2.13Slightly distorted octahedron nist.govnih.gov
Hexakis(imidazole)nickel(II) nitrate tetrahydrateNi(C₃H₄N₂)₆₂·4H₂OHexagonalP6₃a = 9.003(2) Å, c = 21.034(4) Å2.059(6) and 2.204(7)Centrosymmetric octahedron researchgate.netresearchgate.net

Coordination Polymers of Cobalt(II) Nitrate with Imidazole

The reaction of cobalt(II) nitrate with imidazole can lead to the formation of coordination polymers. A notable example is the layered metal-organic polymer Co(C₃H₄N₂)₆₂. scirp.orgresearchgate.netscirp.org This compound is synthesized by the interaction of cobalt(II) nitrate hexahydrate and imidazole. scirp.orgscirp.org Its structure has been determined by single-crystal X-ray diffraction, revealing a trigonal crystal system. scirp.orgresearchgate.net The structure is composed of discrete [Co(C₃H₄N₂)₆]²⁺ complex cations and nitrate anions. scirp.orgresearchgate.net The Co²⁺ ion is in a centrosymmetric octahedral environment, coordinated to six imidazole ligands through their pyridine-type nitrogen atoms. scirp.orgresearchgate.net These discrete complex units are further linked into a polymeric structure through intermolecular hydrogen bonds between the pyrrole-type N-H group of the imidazole and the oxygen atoms of the nitrate anions, forming layers. scirp.orgscirp.org

Structural Details of Co(C₃H₄N₂)₆₂ Coordination Polymer
ParameterValueReference
Chemical FormulaCo(C₃H₄N₂)₆₂ scirp.orgresearchgate.net
Crystal SystemTrigonal scirp.orgresearchgate.net
Space GroupR3 scirp.orgresearchgate.net
Unit Cell Dimensionsa = b = 12.3555(10) Å, c = 14.4833(3) Å, α = β = 90°, γ = 120° scirp.orgresearchgate.net
Coordination GeometryCentrosymmetric Octahedron (CoN₆) scirp.orgresearchgate.net
Average Co-N Bond Distance2.1590 Å scirp.orgresearchgate.net
Supramolecular LinkageN-H···O hydrogen bonds scirp.orgscirp.org

Imidazole-Copper(II) Nitrate Trihydrate Nanozyme Architectures

Biomimetic nanozymes composed of imidazole-copper(II) nitrate trihydrate (I-Cu) have been developed to mimic the function of enzymes like laccase. researchgate.netresearcher.lifenih.gov These nano-architectures are synthesized via a solvothermal or water-induced precipitation method in a Teflon-lined autoclave, using copper(II) nitrate and imidazole as precursors. researchgate.netresearcher.liferesearchgate.net The synthesis process is optimized by adjusting key parameters such as the amount of precursor, incubation time, and oven temperature to enhance the catalytic activity of the resulting nanozymes. researchgate.netresearcher.life The aim of this synthesis is to replicate the N-Cu coordination environment found in the active site of laccase. researchgate.netnih.gov Characterization using techniques like Fourier-transform infrared spectroscopy (FTIR) confirms the presence of chemical components similar to those in laccase and verifies that the imidazole ligand does not decompose during synthesis. researchgate.netresearcher.lifenih.gov The optimized I-Cu nanozymes have demonstrated higher catalytic activity and greater stability under varying pH and temperature conditions compared to the natural laccase enzyme. researchgate.netresearcher.lifenih.gov

Optimized Performance of Imidazole-Copper(II) Nitrate Trihydrate (I-Cu) Nanozyme
Performance MetricValueComparison to LaccaseReference
Catalytic Activity6.569 UAHigher researcher.lifenih.gov
Vmax (Oxidation Efficiency)0.00893 mM/min2.08-fold higher researcher.lifenih.gov
Km (Substrate Affinity)2.4020 mM1.69-fold higher researcher.lifenih.gov

Nickel-Imidazole Compounds for Catalytic Applications

Nickel complexes incorporating imidazole-based ligands are recognized for their significant catalytic activities across a range of chemical transformations. ontosight.ai These complexes serve as catalysts in reactions such as hydrogenation, oxidation, and cross-coupling. ontosight.ai The catalytic efficacy of these compounds stems from the ability of the nickel center, modulated by the electronic and steric properties of the imidazole ligand, to facilitate substrate activation and transformation.

A notable application is in the dimerization of ethylene (B1197577). A compound composed of nickel and imidazole, synthesized via a simple one-step co-precipitation method using nickel nitrate and imidazole in water, has demonstrated excellent catalytic performance for the dimerization of ethylene to 1-butene. rsc.orgrsc.org This catalyst exhibits high mass activity, surpassing many heterogeneous catalysts under similar conditions. rsc.org

Table 1: Comparison of Catalytic Activity for Ethylene Dimerization
CatalystTurnover Frequency (TOF) (h⁻¹)Mass Activity (g product / g catalyst / h)Reaction ConditionsReference
Ni-imidazole167,1956,37850 °C, 30 bar rsc.org
Ni@(Fe)MIL-10120,910205Not specified rsc.org
Ni-MFU-4l41,500Not specified25 °C, 50 bar (1 h batch) rsc.org
Ni-ZIF-8 (0.7 wt% Ni)297,000Not specifiedNot specified rsc.org
20Ni-MOF-5 (5.32 wt% Ni)352,0009,04035 °C, 50 bar rsc.org

Furthermore, nickel-imidazole complexes are effective catalysts for CO2 hydrogenation. mdpi.com For instance, the complex Ni(C3H4N2)62, synthesized by adding nickel nitrate to molten imidazole, serves as a precursor for nickel-based catalysts. mdpi.com Thermal decomposition of this complex yields a catalyst where the nickel oxide on the surface is easily reduced, forming an active phase for CO2 hydrogenation at temperatures as low as 250 °C. mdpi.com

Other catalytic applications include:

Dehydrogenation: Nickel catalysts combined with copper and/or chromium are used for the dehydrogenation of imidazolines to produce imidazoles under mild conditions. google.comgoogle.com

Copolymerization: Bimetallic nickel catalysts featuring imidazole-based phenolate (B1203915) ligands have been developed for the copolymerization of CO2 with epoxides. researchgate.net

Hydroxylation: Ni(II)-imidazole complexes encapsulated within zeolites have been used for the hydroxylation of phenol. jmaterenvironsci.com

Copper(II) Complexes with Nitroimidazole Ligands

Copper(II) complexes with nitroimidazole ligands are of significant interest, with research focusing on their synthesis and structural characterization. The nitro group acts as an electron-withdrawing moiety, influencing the electronic structure of the ligand and the resulting complex.

The synthesis of these complexes often depends on the solvent system used. For example, reacting copper(II) nitrate with 2-methyl-5-nitroimidazole (B138375) (2mni) yields different products based on the solvent. nih.gov

Table 2: Synthesis of Copper(II)-Nitroimidazole Complexes
ComplexReactantsSolventKey ConditionsReference
Cu(2mni)₂(H₂O)₂₂·2H₂OCu(NO₃)₂·3H₂O, 2-methyl-5-nitroimidazoleWater/Ethanol (B145695)Heated at 70 °C for 2 h, slow evaporation nih.gov
[Cu(2mni)₂(NO₃)₂]Cu(NO₃)₂·3H₂O, 2-methyl-5-nitroimidazoleEthanolHeated at 70 °C for 2 h, slow evaporation nih.gov

In these structures, the copper center typically exhibits a distorted octahedral geometry. nih.gov In the cationic complex Cu(2mni)2(H2O)22·2H2O, two water molecules and two 2mni ligands coordinate to the copper ion, while in the neutral complex [Cu(2mni)2(NO3)2], the nitrate ions coordinate directly to the metal center. nih.gov Both complexes display elongated axial Cu–O bonds, indicating semi-coordination. nih.gov

The coordination mode of nitroimidazole ligands can vary. In some cases, 2-substituted 5-nitroimidazole acts as a bidentate ligand, coordinating to the copper ion through the N-3 of the imidazole ring and a carbonyl group from a substituent. jocpr.com In complexes with metronidazole, a nitroimidazole derivative, coordination occurs through the oxygen of a hydroxyl group and the nitrogen of the -C=N- group. innovationinfo.org Other research has explored complex heteroscorpionate ligands that conjugate nitroimidazole and glucosamine (B1671600) moieties, which coordinate to Cu(II) to form a pseudo-octahedral core with four Cu-N and two Cu-O interactions. researchgate.net

Intermolecular Interactions within Coordination Environments

Hydrogen Bonding Networks (N-H…N, N-H…O(N), O-H…N)

Hydrogen bonding is a defining feature in the crystal structures of imidazole-containing complexes. mdpi.com The imidazole ring itself contains both a hydrogen bond donor (the N-H group) and an acceptor (the sp2-hybridized nitrogen atom), facilitating the formation of N-H…N hydrogen bonds. researchgate.netresearchgate.netresearchgate.net These interactions can link molecules into chains or more complex networks. arcjournals.org Solid-state NMR studies on the influenza M2 protein have identified a specific intermolecular N–H---N hydrogen bond between histidine imidazole rings, characterized by a 2hJNN coupling of 8.9 ± 0.3 Hz. acs.org

When nitrate ions are present in the crystal lattice, they provide strong hydrogen bond acceptors via their oxygen atoms. This leads to the formation of N-H…O(N) hydrogen bonds, where the N-H group of the imidazole ring interacts with an oxygen atom of the nitrate anion. acs.org These interactions are crucial in reinforcing the supramolecular network. acs.org In a cobalt(II) nitrate complex with a pyridine-diamine ligand, intramolecular N-H…O hydrogen bonds involving the nitrate oxygen have a bond distance of 2.917(4) Å, while intermolecular N-H…N bonds linking the complexes into a 3D network have a distance of 3.104(5) Å. acs.org

Additionally, if coordinated or solvated water molecules are present, O-H…N and O-H…O hydrogen bonds add further complexity to the network. mdpi.com The O-H groups of water can donate hydrogen bonds to the non-protonated nitrogen of the imidazole ring (O-H…N) or to nitrate oxygen atoms. mdpi.comresearchgate.net The strength of these hydrogen bonds can be influenced by the metal center to which the ligands are coordinated.

Table 3: Calculated Imidazole-Water Hydrogen Bond Energies in Metal Complexes
Complex TypeNet ChargeH-Bond Energy (kJ/mol, in vacuum)Reference
Free Imidazole-OH₂023 lu.se
Cytochrome Model (M²⁺)024-27 lu.se
Azurin Model (Reduced)026-27 lu.se
Cytochrome Model (M³⁺)+139-41 lu.se
Azurin Model (Oxidized)+140-41 lu.se
Peroxidase Model (FeIV(H₂O))+260 lu.se

Anion-Cation Interactions in Imidazolium (B1220033) Nitrate Salts

In imidazolium nitrate salts, which are a class of ionic liquids, the interaction between the imidazolium cation and the nitrate anion is fundamental to their structure and properties. These interactions are not simple electrostatic attractions but involve specific directional forces. arxiv.orgaip.org

A primary interaction is the hydrogen bond formed between the acidic hydrogen on the C2 carbon of the imidazolium ring and an oxygen atom of the nitrate anion (C2–H⋯O). aip.org X-ray studies have confirmed this interaction in the solid state. aip.org Furthermore, quantum mechanical calculations and molecular dynamics simulations have shown that the nitrate anion tends to interact with the imidazolium ring in a planar configuration, also engaging with the hydrogen atoms of the methyl or alkyl groups attached to the nitrogen atoms. aip.org

The nature of the cation-anion coordination has been a subject of detailed study. For 1-butyl-3-methylimidazolium nitrate ([BMIm][NO3]), analyses of the geometric parameters suggest a monodentate coordination, where one oxygen of the nitrate interacts with the cation. conicet.gov.arcapes.gov.br However, computational studies using Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories support a bidentate coordination, indicating a more complex interaction involving two oxygen atoms. conicet.gov.arcapes.gov.br

In addition to hydrogen bonding, π-type interactions between the electron-rich nitrate anion and the π-system of the imidazolium ring can occur simultaneously. researchgate.net This combination of electrostatic forces, hydrogen bonding, and anion-π interactions creates a robust and highly structured microenvironment within the ionic liquid. arxiv.orgresearchgate.net The presence of water can modify these interactions, with studies showing that as water concentration increases, anions and cations tend to interact at shorter intermolecular distances due to solvation effects. arxiv.orgaip.org

Reaction Mechanisms and Chemical Pathways Involving Imidazole Nitrate

Decomposition Pathways of Imidazole-Based Energetic Materials

The decomposition of imidazole-based energetic materials, such as nitroimidazoles, is a complex process governed by several competing reaction pathways. The thermal dissociation on the ground electronic state for most multi-nitroimidazoles is characterized by a competition between NO2 elimination and a nitro-nitrite isomerization followed by NO elimination. colostate.edu However, for certain isomers like 1,4-dinitroimidazole, N-NO2 homolysis is the predominant decomposition channel on the ground electronic state. colostate.edu

Nitro-Nitrite Isomerization and NO Elimination

Theoretical calculations suggest that for many multi-nitroimidazoles, the energy barrier for the nitro-nitrite isomerization channel is competitive with that of C-NO2 homolysis. colostate.edu

NO2 Elimination and C-NO2 Homolysis

For most multi-nitroimidazoles, the energy barriers for both C-NO2 homolysis and nitro-nitrite isomerization are comparable, estimated to be around 65 kcal/mol. colostate.edu However, the dominance of one pathway over the other is not determined by the energy barrier alone; other kinetic and dynamic factors also play a crucial role. colostate.edu

In the specific case of 1,4-dinitroimidazole, the homolysis of the N-NO2 bond is the dominant decomposition channel on the ground electronic state, with a significantly lower energy barrier (34.5 kcal/mol) compared to the nitro-nitrite isomerization pathways. colostate.edu The thermal decomposition of 4-nitroimidazole (B12731) is initiated by the splitting of the C–NO2 bond, leading to the formation of NO2, which then rapidly destroys the imidazole (B134444) ring. researchgate.net

Decomposition Pathways of Nitroimidazoles
CompoundDecomposition PathwayKey ProductsActivation Energy (approx. kcal/mol)Conditions
Multi-nitroimidazoles (general)Nitro-Nitrite Isomerization & NO EliminationNO~65Thermal/Electronic Excitation
Multi-nitroimidazoles (general)C-NO2 HomolysisNO2~65Thermal
1,4-dinitroimidazoleN-NO2 HomolysisNO234.5Ground State
4-nitroimidazoleC-NO2 HomolysisNO2, CO2, CON/AThermal (185–210 °C)

Influence of Electronic Excitation and Conical Intersections

Oxidative Degradation Mechanisms in Aqueous Media

The degradation of imidazole and its derivatives in aqueous environments can be initiated by highly reactive radical species. acs.org This is a significant pathway for the transformation of these compounds in atmospheric and aquatic systems.

Reactions with Hydroxyl Radicals (•OH)

The hydroxyl radical (•OH) is a powerful oxidant that readily reacts with imidazole and its nitro-derivatives in aqueous solutions. acs.orgmdpi.com The reaction can proceed through two main pathways: •OH addition to the imidazole ring and hydrogen atom abstraction from the N-H or C-H bonds. acs.orgscribd.com

In the case of 4-nitroimidazole (4-NI), the rate constant for its reaction with •OH has been determined to be 2.9 × 10⁹ M⁻¹s⁻¹. mdpi.comresearchgate.net Computational studies indicate that •OH radical addition is most likely to occur at the C2 and C5 positions of the 4-NI ring. mdpi.comresearchgate.net The primary product observed following •OH oxidation is consistent with the hydroxylation of the 4-NI molecule. mdpi.comresearchgate.net Under conditions where •OH concentrations are high, such as in the aerosol phase, this degradation pathway is likely to be dominant. mdpi.comresearchgate.net

Reactions with Nitrate (B79036) Radicals (NO3•)

The nitrate radical (NO3•), a key oxidant in the nighttime troposphere, also reacts efficiently with imidazole. acs.orgnih.gov Similar to the hydroxyl radical, the reaction with the nitrate radical can occur via two pathways: NO3• addition to the ring and hydrogen abstraction. acs.org

Rate Constants for Aqueous Phase Oxidation of Imidazole Derivatives at 298 K
CompoundOxidantRate Constant (M⁻¹ s⁻¹)Primary Mechanism
Imidazole•OH5.65 × 10⁹ acs.orgRadical Addition
ImidazoleNO3•7.41 × 10⁹ acs.orgH-abstraction / Radical Addition
4-Nitroimidazole•OH2.9 × 10⁹ mdpi.comresearchgate.netRadical Addition (Hydroxylation)

Reactions with Ozone (O3)

Imidazole and its derivatives are susceptible to oxidation by ozone (O3), a key oxidant in atmospheric chemistry. The reaction between imidazole and ozone can proceed through different pathways, including ozone addition to the double bonds of the imidazole ring or hydrogen atom abstraction. acs.org

Computational studies have shown that ozone initially attacks a double bond of the imidazole ring via a Criegee-type mechanism. acs.org There are two primary pathways for this ozone addition, designated as RO31 and RO32. The RO32 pathway, involving the addition of ozone to the C4-C5 bond, has been identified as having the lowest energy barrier, calculated at 11.23 kcal mol-1, and is an exothermic reaction. acs.org Additionally, ozone can abstract hydrogen atoms from both the N-H and C-H bonds of imidazole, leading to the formation of imidazolyl radicals, hydroxyl radicals (•OH), and molecular oxygen. acs.org

Product Formation and Evolution (e.g., Nitro-imidazoles, Formamide (B127407), Oxamide)

The ozonolysis of imidazole leads to the formation of several smaller, oxygenated and nitrated organic compounds. Key identified products from the reaction of imidazole with ozone include formamide, formate (B1220265), and cyanate, with reported yields of approximately 100% for each product per transformed imidazole molecule, resulting in a closed mass balance. rsc.org Formamide has been noted as a major byproduct of this oxidation process. acs.org Other studies have identified glyoxal (B1671930) and formate as transformation products. rsc.org

In the broader context of atmospheric processing, the oxidation of imidazole compounds can contribute to the formation of secondary organic aerosols (SOA). researchgate.net The reactions of imidazole with atmospheric oxidants like ozone can lead to the formation of highly oxidized molecules (HOMs) and nitrogen-containing organic compounds (CHON). researchgate.net While direct evidence for the formation of nitro-imidazoles specifically from the gas-phase reaction of imidazole nitrate with ozone is limited in the provided search results, the atmospheric processing of imidazole compounds in the presence of nitrogen oxides (which are precursors to ozone) can lead to nitrated products. For instance, the decomposition of nitroimidazoles can be initiated by UV excitation, leading to products like nitric oxide (NO). nih.gov

Nitration Mechanisms

Imidazole Nitration by Peroxynitrite

Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•). acs.orgrsc.org It is capable of nitrating biological molecules, including the guanine (B1146940) base in DNA, which contains an imidazole ring as part of its structure. acs.org The reaction of peroxynitrite with guanosine (B1672433) has been shown to produce a stable 5-guanidino-4-nitroimidazole lesion. acs.org

The mechanism of nitration by peroxynitrite can be complex. Peroxynitrite can react directly with a substrate or undergo homolytic cleavage to form an iron(IV)-oxo species (Compound II) and a nitrogen dioxide radical (NO₂•). nih.govacs.org This free NO₂• radical can then attack the aromatic ring of a substrate. nih.govacs.org In the context of enzymes like cytochrome P450, an iron(III)-peroxynitrite intermediate is proposed to split homolytically, generating NO₂• which then activates the substrate for nitration. nih.govacs.org

Another pathway involves the reaction of peroxynitrite with carbon dioxide (CO₂), which is prevalent in biological systems, to form nitrosoperoxycarbonate (ONOOCO₂⁻). This intermediate can then homolytically cleave to form nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals, which are key species in tyrosine nitration. pnas.org

Regioselectivity in Imidazole Nitration

The nitration of the imidazole ring is highly dependent on the reaction conditions and the substituents already present on the ring, a concept known as regioselectivity. derpharmachemica.comorgchemres.org Generally, electrophilic substitution on the imidazole ring is influenced by the electronic distribution. For an N-H imidazole, positions C4 and C5 are identical and are the preferred sites for electrophilic attack, such as nitration. imperial.ac.uk

Traditional nitration methods using a mixture of nitric acid and sulfuric acid typically yield 4-nitroimidazole or 5-nitroimidazole derivatives. google.comwikipedia.org The formation of 2-nitroimidazole (B3424786) derivatives is generally not favored under these conditions. google.com However, specific synthetic strategies can be employed to direct the nitration to the C2 position. One such method involves the deprotonation of the C2 position, which is the most acidic carbon-hydrogen bond in the imidazole ring, to form an anionic intermediate that can then react with a nitrating agent. google.com

The position of existing groups on the imidazole ring can also direct the position of nitration. For example, in the alkylation of nitroimidazoles, the position of the nitro group influences the site of alkylation. derpharmachemica.com Computational methods, such as the RegioSQM method, can predict the most nucleophilic center on a heteroaromatic ring and thus the likely site of electrophilic attack. For imidazole, this method predicts that reaction with an electrophile like N-chlorosuccinimide (NCS) occurs at the 4-position. rsc.org The choice of solvent and base can also significantly impact the regioselectivity and yield of the reaction. derpharmachemica.com

Catalytic Reaction Pathways and Mechanistic Insights

Ethylene (B1197577) Dimerization (e.g., Cossee–Arlman Mechanism)

Imidazole and its derivatives can act as ligands in metal complexes that catalyze the dimerization of ethylene to produce 1-butene, a valuable chemical intermediate. rsc.orgrsc.org Nickel-imidazole compounds, in particular, have shown excellent catalytic performance for this reaction. rsc.orgrsc.org

The generally accepted mechanism for ethylene dimerization and oligomerization catalyzed by nickel complexes is the Cossee-Arlman mechanism. researchgate.netuleth.ca This mechanism involves the following key steps:

Alkene Coordination: An ethylene molecule coordinates to the active metal center. uleth.ca

Migratory Insertion: The coordinated ethylene molecule inserts into a metal-alkyl bond. This is a 1,2-insertion process. uleth.ca

Chain Propagation/Termination: Subsequent ethylene insertions can lead to longer chains (oligomerization), or the process can terminate, typically through β-hydride elimination, to release the product (e.g., 1-butene) and regenerate the active catalyst.

Isotopic labeling studies using deuterated ethylene have been employed to distinguish the Cossee-Arlman mechanism from other proposed mechanisms, such as the metallacycle mechanism. researchgate.netkaust.edu.sa The distribution of deuterated products observed in these experiments for ethylene dimerization over a Ni-imidazole catalyst is consistent with the Cossee-Arlman pathway. researchgate.net

The catalytic activity and selectivity of these nickel-imidazole systems can be influenced by various factors, including the structure of the imidazole ligand and the presence of co-catalysts like methylaluminoxane (B55162) (MAO). rsc.orgmdpi.com The high activity of some of these catalysts is attributed to the specific coordination environment of the nickel active sites. acs.org

CO2 Hydrogenation Mechanisms

This compound, particularly in the form of metal-organic complexes, serves as a crucial precursor in the synthesis of catalysts for the hydrogenation of carbon dioxide (CO2). The mechanism does not involve this compound directly participating in the catalytic cycle but centers on its thermal decomposition to produce the active catalytic species.

A key example is the use of hexa(imidazole)nickel(II) nitrate, Ni(C₃H₄N₂)₆₂, as a catalyst precursor for CO2 hydrogenation to methane. mdpi.com This complex is synthesized through a solvent-free method by reacting nickel nitrate with molten imidazole. mdpi.comresearchgate.net The resulting complex is then subjected to thermal decomposition (solid-state combustion) to generate nickel-based catalysts. mdpi.comsemanticscholar.org

The thermal decomposition of the Ni(C₃H₄N₂)₆₂ complex occurs in distinct stages. mdpi.com Analysis of the decomposition kinetics reveals a two-stage process. The first stage involves the elimination of two imidazole molecules from the complex. The second, more energy-intensive stage, is characterized by the oxidation of the imidazole ligand by the nitrate anion. mdpi.com The solid products from this gasification process consist of NiO and metallic Ni (Ni⁰), which are the active components for catalysis. mdpi.com The surface of the catalyst prepared from the nitrate complex is rich in easily reducible nickel oxide, which allows the active phase of the catalyst to form at temperatures as low as 250 °C in the presence of CO2, enabling efficient hydrogenation as the temperature increases. mdpi.com

Another approach involves modifying support materials, such as SAPO-34, with imidazole and nickel nitrate. jim.org.cn This composite material, after calcination, is mixed with a CuO-ZnO-Al₂O₃ catalyst. jim.org.cn In a fixed-bed reactor under specific conditions (3.0 MPa, 400°C), this composite catalyst demonstrates high activity for CO2 hydrogenation, primarily to ethylene, with a CO2 conversion of 73.8% and an ethylene selectivity of 67.7%. jim.org.cn

Research Findings on Ni(C₃H₄N₂)₆₂ Decomposition

The kinetic parameters for the thermal decomposition of the hexa(imidazole)nickel(II) nitrate precursor have been determined using the Coats–Redfern method, providing insight into the energy barriers of the catalyst formation process.

Decomposition StageProcessActivation Energy (Ea)
Stage 1Elimination of two imidazole molecules117 kJ/mol
Stage 2Oxidation of imidazole by nitrate anion354 kJ/mol

Electrochemical Desulfurization Mechanisms

In the context of petrochemical refining, imidazolium (B1220033) nitrate-based ionic liquids function as electrolytes in electrochemical desulfurization processes. nih.govresearchgate.net This technology aims to remove sulfur-containing compounds, such as thiophene (B33073), from fuel oils to produce cleaner fuels. nih.gov The underlying mechanism is electro-polymerization. nih.govrsc.org

The process utilizes an applied electrical potential to trigger the polymerization of sulfur compounds directly at an electrode's surface. nih.gov These polymerized sulfur compounds are then deposited onto the electrode, effectively removing them from the oil. This compound ionic liquids, such as 1-pentyl-3-methylimidazolium nitrate ([C₅mim][NO₃]), are employed as the electrolyte to facilitate this reaction. nih.govresearchgate.net The use of ionic liquids is advantageous as it avoids the environmental and safety issues associated with volatile organic solvents. nih.gov

Research has focused on optimizing the conditions for this process to maximize the desulfurization rate. Studies using [C₅mim][NO₃] as the electrolyte for the removal of thiophene from a model oil identified the following optimal conditions:

Oil-to-Agent Ratio: 3:1 (mL) nih.govrsc.org

Polymerization Potential: 2.5 V nih.govrsc.org

Temperature: 80 °C nih.govrsc.org

Time: 150 minutes nih.govrsc.org

Under these conditions, a maximum desulfurization rate of 68.7% was achieved. nih.govrsc.org The effectiveness of different this compound ionic liquid homologs, [Cₙmim][NO₃] (where n = 2, 3, 5, 6), has also been investigated, showing that all can remove thiophene, though with varying efficiency. semanticscholar.orgnih.gov It was found that increasing the reaction temperature or extending the duration can enhance the desulfurization performance. researchgate.netrsc.org When applied to real oil, a maximum desulfurization rate of 51.2% was reported, and the ionic liquid demonstrated good reusability, maintaining a desulfurization rate of 55.1% after five cycles. nih.govresearchgate.net

Detailed Research Findings on Electrochemical Desulfurization

The efficiency of the electrochemical desulfurization process is highly dependent on several key operational parameters. The table below summarizes the optimized conditions and performance for removing thiophene from model oil using an imidazolium nitrate ionic liquid.

ParameterOptimal ConditionResult
Ionic Liquid[C₅mim][NO₃]Max. Desulfurization Rate: 68.7% nih.govrsc.org
Oil-to-Agent Ratio (mL)3:1
Polymerization Potential2.5 V
Temperature80 °C
Reaction Time150 min
Application to Real Oil-Max. Desulfurization Rate: 51.2% researchgate.net
Recyclability (after 5 cycles)-Desulfurization Rate: 55.1% researchgate.net

Advanced Theoretical and Computational Studies of Imidazole Nitrate

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for investigating the properties of energetic materials like imidazole (B134444) nitrate (B79036) at the molecular level. These computational methods provide detailed insights into the electronic structure, stability, and reactivity, guiding the design of new materials with tailored properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying energetic materials due to its favorable balance of accuracy and computational cost. researchgate.net It has been extensively applied to investigate various aspects of imidazole derivatives and related energetic compounds.

DFT calculations are crucial for mapping the energetic landscape of chemical reactions, including the decomposition of energetic materials. By calculating the energies of reactants, products, and transition states, researchers can elucidate reaction mechanisms and predict reaction rates. For instance, studies on substituted 2-(oxazolinyl)-phenol derivatives have utilized DFT to compute the potential energy landscape for excited-state intramolecular proton transfer (ESIPT) and ground-state intramolecular proton transfer (GSIPT) mechanisms. aip.org These calculations, often performed with functionals like B3LYP and M062X, help in understanding the stability of different isomers and the energy barriers for their interconversion. aip.org Similarly, in the study of aromatic nitration by cytochrome P450 TxtE, DFT has been used to explore the potential energy landscape of the reaction between a ferric-peroxynitrite intermediate and L-tryptophan, identifying the low-energy pathways and transition states. nih.gov

The investigation of the energetic landscape often involves locating transition states, which are saddle points on the potential energy surface. These are characterized by a single imaginary frequency in the vibrational analysis. nih.gov Intrinsic reaction coordinate (IRC) scans can then be performed to confirm that the identified transition state connects the desired reactant and product minima on the potential energy surface. nih.gov

Table 1: Calculated Energetic Data for Proton Transfer Mechanisms aip.org
MechanismReactantTransition State (TS)ProductMethod
ESIPTEnol Form (S1)TSNSNRKeto Form (S1)B3LYP/6-311+G(d,p)
GSIPTEnol Form (S0)TSNSNRKeto Form (S0)B3LYP/6-311+G(d,p)

Understanding the electronic structure and nature of chemical bonds is fundamental to assessing the stability and reactivity of energetic compounds. Several theoretical tools are employed for this purpose.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis, based on the topology of the electron density, provides a rigorous definition of atoms and bonds within a molecule. orientjchem.org By analyzing the properties at bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), the nature of chemical interactions (covalent, ionic, van der Waals) can be characterized. orientjchem.orgsemanticscholar.org For instance, the ratio of the potential energy density to the kinetic energy density at a BCP helps in classifying the type of interaction. semanticscholar.org

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful technique for studying charge transfer and delocalization effects within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing insights into hyperconjugative and electrostatic interactions that contribute to molecular stability. semanticscholar.orgresearchgate.net The stabilization energies associated with these donor-acceptor interactions can be quantified, offering a measure of the strength of these interactions. semanticscholar.org NBO analysis has been used to understand the stability of methyl-substituted imidazolium-based ionic liquids by identifying hydrogen bonds between the cation and anion. researchgate.net

Intrinsic Bond Strength Index (IBSI): The IBSI, calculated using the Independent Gradient Model (IGM), is a more recent approach to quantify bond strengths and electron sharing between atoms or molecular fragments. rsc.org It has been applied to study semi-coordination in transition metal complexes, providing a quantitative measure of the bond order. rsc.org

Table 2: Key Parameters from Electronic Structure Analyses
Analysis MethodKey ParametersInformation Provided
QTAIMElectron density (ρ(r)), Laplacian of electron density (∇²ρ(r)) at BCPsNature and strength of chemical bonds. orientjchem.orgsemanticscholar.org
NBOStabilization energy (E(2)), orbital occupanciesCharge transfer, delocalization, and hyperconjugative interactions. semanticscholar.orgresearchgate.net
IBSIIntrinsic Bond Strength IndexQuantitative measure of bond strength and electron sharing. rsc.org

DFT calculations are routinely used to optimize the molecular geometries of compounds, providing accurate predictions of bond lengths, bond angles, and dihedral angles. sci-hub.se A comparison between theoretically optimized structures and experimental data, where available, can validate the chosen computational method. sci-hub.se For instance, the root-mean-square deviation (RMSD) between calculated and X-ray crystal structures can quantify the level of agreement. sci-hub.se

Stability analysis is another critical application of DFT. The thermal stability of a series of 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids was investigated using DFT calculations in conjunction with thermogravimetric analysis. mdpi.com The calculations showed that the thermal stability decreases as the length of the alkyl chain on the cation increases. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often used as an indicator of kinetic stability; a larger HOMO-LUMO gap generally implies greater stability. researchgate.net

Ab Initio Methods (e.g., UMP2, CASSCF, G3MP2)

While DFT is powerful, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense.

Methods like Møller-Plesset perturbation theory (e.g., MP2, UMP2) and Coupled Cluster (CC) theory are often used to obtain more accurate energies and geometries. aip.org For example, optimized molecular geometries of 1,3-dimethyl imidazolium (B1220033) nitrate have been determined at the MP2 level of theory. aip.org The G3MP2 composite method has also been employed to obtain accurate structural data for such systems. aip.org

Complete Active Space Self-Consistent Field (CASSCF): The CASSCF method is particularly important for studying systems with significant multi-reference character, such as electronically excited states and bond-breaking processes, which are common in the decomposition of energetic materials. nih.gov For example, CASSCF calculations have been instrumental in exploring the decomposition mechanism of nitroimidazoles. nih.gov These studies have shown that conical intersections play a crucial role in the relaxation of electronically excited molecules, leading to products like nitric oxide (NO). nih.gov

Mapping the potential energy surface (PES) is fundamental to understanding chemical dynamics. Ab initio methods are essential for generating accurate PESs. For complex systems, constructing a full-dimensional PES from ab initio calculations can be computationally prohibitive. However, techniques like Gaussian Process (GP) modeling can be used to build accurate high-dimensional PESs from a relatively small number of ab initio points. nih.gov This approach has been successfully demonstrated for the protonated imidazole dimer, a 19-atom system with a 51-dimensional PES. nih.gov Such models can even extrapolate the PES from low-energy regions to predict high-energy behavior. nih.gov

Enthalpy of Formation and Thermodynamic Properties

The standard enthalpy of formation is a fundamental thermodynamic property that quantifies the stability of a compound. For ionic liquids like imidazole nitrate, these values can be determined through a combination of experimental techniques, such as combustion calorimetry, and high-level ab initio calculations.

Detailed thermochemical studies have been performed on derivatives such as 1-methylimidazolium (B8483265) nitrate ([H-MIM][NO₃]). nih.govacs.org The experimental standard molar enthalpy of formation in the crystalline state, ΔfHm°(cr), is derived from the molar enthalpy of combustion, which is measured calorimetrically. acs.org For [H-MIM][NO₃], the molar enthalpy of combustion was determined from multiple experiments. acs.org

Ab initio calculations, particularly using sophisticated methods like the G3MP2 theory, are employed to calculate the enthalpy of formation in the gaseous phase. nih.govresearchgate.net These calculations are vital because many ionic liquids decompose upon heating, making direct experimental measurement of their vaporization enthalpy challenging. nih.govresearchgate.net Computational models indicate that in the gaseous phase, 1-methylimidazolium nitrate likely exists as separate neutral species: 1-methylimidazole (B24206) and nitric acid (HNO₃). nih.govacs.org The combination of experimental combustion calorimetry and high-level ab initio calculations allows for the determination of the molar enthalpy of vaporization. nih.gov

The thermal behavior, including the enthalpy of fusion, can be measured using Differential Scanning Calorimetry (DSC). For [H-MIM][NO₃], the enthalpy of fusion has been experimentally determined, providing insight into the energy required to transition from a solid to a liquid state. acs.org

PropertyCompoundMethodValue
Standard Molar Enthalpy of Formation (liquid state) 1-methylimidazolium nitrateCombustion Calorimetry & DSC-173.2 ± 2.2 kJ·mol⁻¹
Standard Molar Enthalpy of Formation (crystalline state) 1-methylimidazolium nitrateCombustion Calorimetry-192.4 ± 2.2 kJ·mol⁻¹
Standard Molar Enthalpy of Combustion (liquid state) 1-methylimidazolium nitrateCalculated-2206.5 ± 2.1 kJ·mol⁻¹
Molar Enthalpy of Fusion (at T = 343.4 K) 1-methylimidazolium nitrateDSC19.24 ± 0.2 kJ·mol⁻¹
Standard Molar Enthalpy of Combustion (calculated) 1-butyl-3-methylimidazolium nitrateGroup-Additivity Method-5017.8 kJ·mol⁻¹

Table based on data from Emel'yanenko et al. (2009) acs.org and Brandner et al. (2021) semanticscholar.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the structural and dynamic properties of this compound systems at the atomic level. These simulations provide a fundamental understanding of the intermolecular interactions that govern the macroscopic properties of these ionic liquids, particularly in aqueous solutions. arxiv.org

MD simulations have been extensively used to study mixtures of imidazolium nitrates with water, revealing key details about their nanostructural organization. nih.gov Studies on compounds like 1,3-dimethylimidazolium (B1194174) nitrate ([DMIM][NO₃]) and 1-octyl-3-methylimidazolium nitrate show that the addition of water significantly affects the thermodynamic properties of the mixture. researchgate.netarxiv.org

As water concentration increases, the liquid densities of the ionic liquid-water mixtures monotonically decrease. researchgate.net At low water concentrations, a negative excess molar volume is often observed, which indicates strong intermolecular interactions and efficient packing between the water molecules and the ionic liquid components. researchgate.net However, as the water content rises, intermolecular interactions between the cations and anions are reduced due to solvation of the ions by water molecules. acs.org

SystemPropertyObservation
[DMIM][NO₃] - Water Liquid DensityDecreases as water concentration increases. researchgate.net
[DMIM][NO₃] - Water Excess Molar VolumeNegative at low water concentrations, becoming positive at high concentrations. acs.org
[DMIM][NO₃] - Water Cation-Anion InteractionAnions tend to interact at shorter distances with cations as water concentration increases initially, but are reduced at high concentrations due to solvation. acs.orgresearchgate.net

Table based on data from Starovoytov et al. (2022) acs.orgresearchgate.net

Hydrogen bonding is a critical interaction in imidazolium-based ionic liquids, influencing their physical properties. In the solid state, X-ray studies have shown that the nitrate anion forms a hydrogen bond with the C2 hydrogen of the imidazolium ring (C2–H⋯O). researchgate.net

MD simulations and quantum mechanical calculations provide further detail on these interactions in different phases. In the gas phase, the nitrate anion in [DMIM][NO₃] binds to the imidazolium ring in a planar configuration. researchgate.net When water is introduced, it interacts with both the cation and the anion. The water molecule can form a hydrogen bond with the C2 hydrogen of the imidazolium ring. researchgate.net It also interacts with the nitrate anion, often forming two hydrogen bonds with two of the oxygen atoms. researchgate.net The presence of water disrupts the direct cation-anion hydrogen bonds as it competes to form its own hydrogen bonds with both ions. acs.org The amphoteric nature of imidazole, acting as both a hydrogen bond donor and acceptor, is central to these dynamic interactions. nih.govmdpi.com

Computational Modeling of Catalytic Systems

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding how molecules like this compound participate in catalytic reactions. These models allow for the characterization of active sites and the simulation of complex reaction pathways, providing insights that guide the design of new catalysts. nist.govrsc.org

In catalytic systems, the imidazole ring and the nitrate anion can play distinct roles. The imidazole moiety, often present as a histidine residue in enzymes or as a ligand in synthetic catalysts, is crucial for binding to metal centers and for proton shuttling. nih.gov DFT calculations are used to characterize the binding of imidazole to metal active sites, such as on copper or chromium surfaces. soton.ac.ukresearchgate.netrsc.org These studies determine binding energies and preferred adsorption geometries, revealing that imidazole typically bonds via its unsaturated nitrogen atom to a coordinatively unsaturated metal site. researchgate.netrsc.org

Computational models of enzyme active sites, such as those in copper nitrite (B80452) reductases or cytochrome P450, explore the interaction between metal-bound imidazole ligands and substrates like nitrite or nitrate. researchgate.netacs.org For example, in models of laccase-like nanozymes, imidazole and Cu²⁺ are used to mimic the N-Cu coordination environment found in the enzyme's active site. researchgate.netresearchgate.net The electronic structure of the active site, including the charge distribution and molecular orbitals, is analyzed to understand how it facilitates catalysis. soton.ac.uk

Simulating reaction pathways helps to elucidate the step-by-step mechanism of a catalytic process and to identify rate-determining steps. DFT calculations are used to map the potential energy surface of a reaction, locating transition states and intermediates. efce.info

For reactions involving imidazole and nitrate species, simulations have explored several scenarios:

Nitration of Imidazole : Theoretical studies have investigated the reaction mechanism for the nitration of imidazole by species like peroxynitrite. acs.org These simulations calculate the energy barriers for different pathways, such as hydrogen abstraction from the N-H group or the addition of the nitrating agent to the ring, identifying the most favorable routes. acs.org

Nitrate Reduction : In the context of electrochemical nitrate reduction, computational models simulate the reaction pathways on catalyst surfaces. uj.edu.plresearchgate.net While not always involving imidazole directly, these studies provide a framework for understanding how the nitrate ion adsorbs onto an active site and is sequentially reduced, for example, to ammonia (B1221849). mdpi.comrsc.org

Proton Transfer : The role of imidazole as a proton shuttle in reactions is modeled by simulating proton transfer pathways. Studies on photoacid-base reactions show imidazole facilitating proton transfer, and TD-DFT calculations can determine the energy profiles for these steps. nih.gov

Decomposition Mechanisms : For energetic materials, simulations are used to predict decomposition pathways. For nitroimidazoles, these studies show that decomposition can proceed via nitro-nitrite isomerization, leading to the release of NO. acs.org

These computational approaches are essential for building a fundamental understanding of the structure-activity relationships that govern the catalytic applications of compounds containing imidazole and nitrate functionalities. rsc.orgrice.edu

Solvation Effects in Reaction Mechanisms

The solvent environment plays a critical role in the reaction mechanisms involving this compound, influencing reaction rates, altering pathways, and stabilizing or destabilizing reactants, transition states, and products. Theoretical and computational studies, often employing continuum solvation models like the Polarizable Continuum Model (PCM) and the SMD model, have provided significant insights into these effects. researchgate.netacs.orgsqu.edu.om These models allow for the investigation of reaction energetics and kinetics in various solvent environments, from polar protic and aprotic to non-polar media.

Influence of Solvent Polarity on Reaction Energetics

Computational studies have demonstrated that solvent polarity can significantly impact the activation energy of reactions involving imidazole derivatives. For instance, in the nitration of imidazole, exploratory calculations revealed that solvation in an aqueous medium increases the activation energy compared to the gas phase. researchgate.net This suggests that the transition state is less stabilized by the solvent than the reactants, leading to a higher energy barrier for the reaction to overcome.

The stability and reactivity of imidazole derivatives are closely linked to their solvation free energy. As the polarity of the solvent increases, the solvation free energy, dipole moment, and other molecular properties of the imidazole derivative also tend to increase. squ.edu.om A study on 2-methylimidazole (B133640) using the SMD solvation model calculated the solvation free energies in various solvents, showing a more negative value (indicating greater stability) in more polar solvents like DMSO compared to less polar ones. squ.edu.om This stabilization of the ground state by polar solvents can, in turn, affect the energy required to reach the transition state of a reaction.

Solvent-Dependent Reaction Pathways and Kinetics

The nature of the solvent can dictate the preferred reaction pathway. In the aqueous-phase oxidation of imidazole by nitrate radicals (NO₃•), quantum chemical calculations have been used to determine reaction rate constants. acs.org The calculated rate constant for the reaction of imidazole with the nitrate radical at 298 K is 7.41 × 10⁹ M⁻¹ s⁻¹, indicating a very fast and efficient reaction in an aqueous environment. acs.org This high reactivity is facilitated by the aqueous medium, which can stabilize the charged or highly polar transition states involved in the oxidation process. The atmospheric lifetime of imidazole in the aqueous phase with respect to this reaction is estimated to be a mere 0.27 hours, highlighting the profound effect of the solvent on reaction kinetics. acs.org

Furthermore, studies on dinitroimidazoles have shown that the reaction products can change based on the solvent composition. The reaction of 1,4-dinitro-2-methyl-1H-imidazole with p-toluidine (B81030) in organic solvents containing 10% water by volume leads to an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) product. arkat-usa.org This demonstrates that the presence of even a small amount of a protic solvent like water can fundamentally alter the reaction mechanism compared to a purely organic solvent environment.

In photosensitized reactions of imidazole, the choice of solvent can determine whether a reaction proceeds at all. For example, the photosensitized reaction of imidazole that occurs in an aqueous alkaline solution is suppressed when the medium is changed to methanolic alkaline solution. google.com Methanol (B129727) can act as a free radical scavenger, thereby inhibiting the photochemical product formation that is observed in water. google.com

The table below summarizes computational findings on the effect of different solvents on the properties and reactivity of imidazole derivatives.

CompoundSolventDielectric ConstantCalculated PropertyValueSource
2-MethylimidazoleWater78.3Solvation Free Energy-33.36 kJ/mol squ.edu.om
2-Methylimidazolen-Octanol9.9Solvation Free Energy-33.76 kJ/mol squ.edu.om
2-MethylimidazoleChloroform4.7Solvation Free Energy-36.01 kJ/mol squ.edu.om
2-MethylimidazoleDMSO46.8Solvation Free Energy-38.09 kJ/mol squ.edu.om
ImidazoleAqueous78.3Rate Constant with NO₃• (298 K)7.41 × 10⁹ M⁻¹ s⁻¹ acs.org

These theoretical studies underscore the necessity of considering the solvent environment when analyzing the reaction mechanisms of this compound. The interplay between the solute and solvent molecules can lead to significant changes in reaction barriers, rates, and even the nature of the products formed.

Advanced Spectroscopic and Crystallographic Characterization

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. For imidazole (B134444) nitrate (B79036) and its derivatives, both single-crystal and powder X-ray diffraction methods provide critical insights into their structure.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) allows for the precise determination of molecular structures, including bond lengths, angles, and crystal packing. Studies on various metal-imidazole nitrate complexes and simple imidazolium (B1220033) nitrate salts have provided a wealth of structural data.

In metal complexes, the imidazole ligand typically coordinates to the metal center through its pyridine-type nitrogen atom. The resulting coordination geometry is a key feature determined by SC-XRD.

Octahedral Geometry : In hexakis(imidazole)nickel(II) nitrate, Ni(C₃H₄N₂)₆₂, the nickel ion is coordinated to six imidazole rings, forming a slightly distorted octahedron. nih.gov The Ni(II) ion lies on a three-fold axis and a center of symmetry, making it equidistant from the six nitrogen atoms at a distance of 2.13 Å. nist.gov A similar octahedral NiN₆ core is found in the water solvate complex, Ni(Im)₆₂·4H₂O, with Ni-N bond distances of 0.2059(6) and 0.2204(7) nm. researchgate.netresearchgate.net Likewise, the cobalt complex Co(C₃H₄N₂)₆₂ features a Co²⁺ ion in a centrosymmetric octahedral environment (CoN₆), with an average Co-N bond distance of 2.1590 Å. scirp.orgscirp.org

Tetrahedral Geometry : A one-dimensional coordination polymer, {[Zn(C₃H₃N₂)(C₃H₄N₂)₂]NO₃}n, shows the Zn(II) atom in a regular tetrahedral geometry, coordinating to four imidazole/imidazolide rings. iucr.org The Zn-N bond distances range from 1.9871 (18) to 1.9954 (19) Å, and the N-Zn-N bond angles vary from 105.86 (2) to 112.65 (8) °. iucr.org

Other Geometries : A hexakis(imidazole)copper(II) nitrate complex exhibits a distorted octahedral coordination due to the Jahn-Teller effect, with Cu–N bond lengths of 2.012(2) Å, 2.049(2) Å, and 2.593(3) Å. rsc.org

In simple salts without a metal center, such as 2-methyl-1H-imidazol-3-ium nitrate, the analysis focuses on the geometry of the ions. The nitrate anions show a trigonal–planar geometry with O–N–O angles close to 120°. nih.gov The imidazole ring is typically planar. nih.gov

Table 1: Selected Geometrical Parameters for Imidazole Nitrate Complexes
CompoundMetal CenterCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Reference
Ni(C₃H₄N₂)₆₂Ni(II)Slightly distorted octahedronNi-N: 2.13- nih.govnist.gov
Co(C₃H₄N₂)₆₂Co(II)Centrosymmetric octahedronCo-N: 2.1590 (avg)- scirp.orgscirp.org
{[Zn(C₃H₃N₂)(C₃H₄N₂)₂]NO₃}nZn(II)Regular tetrahedronZn-N: 1.9871 - 1.9954N-Zn-N: 105.86 - 112.65 iucr.org
Cu(C₃H₄N₂)₆₂Cu(II)Distorted octahedronCu-N: 2.012, 2.049, 2.593- rsc.org
2-methyl-1H-imidazol-3-ium nitrate-Trigonal planar (NO₃⁻)-O-N-O: ~120 nih.gov

Crystallographic studies precisely define the unit cell of a crystal through its lattice parameters (a, b, c, α, β, γ) and the symmetry operations described by its space group. This information is fundamental for identifying and characterizing crystalline materials.

For instance, several hexacoordinate imidazole complexes with nitrate anions are isostructural. cambridge.org The complex Mg(Him)₆₂ crystallizes in the trigonal R-3 space group. cambridge.org Similarly, Co(C₃H₄N₂)₆₂ crystallizes in the trigonal system with the space group R-3. scirp.orgscirp.org The closely related Ni(C₃H₄N₂)₆₂ also crystallizes in the trigonal R-3 space group. nih.govnist.gov

In contrast, derivatives like 2-methyl-1H-imidazol-3-ium nitrate crystallize in the orthorhombic system with the space group Pnma, while its co-crystal with neutral 2-methylimidazole (B133640) adopts a monoclinic C2/c space group. nih.gov A zinc-imidazole nitrate coordination polymer was found to be monoclinic with a P 2₁/c space group. iucr.org

Table 2: Crystallographic Data for Various this compound Compounds
CompoundCrystal SystemSpace GroupLattice ParametersReference
Co(C₃H₄N₂)₆₂TrigonalR-3a = 12.3555(10) Å, c = 14.4833(3) Å, γ = 120° scirp.orgscirp.org
Ni(C₃H₄N₂)₆₂TrigonalR-3a = 12.353(1) Å, c = 14.803(2) Å nih.govnist.gov
Mg(Him)₆₂TrigonalR-3a = 12.4631(4) Å, c = 14.9449(6) Å cambridge.org
2-methyl-1H-imidazol-3-ium nitrateOrthorhombicPnmaa = 14.1402(11) Å, b = 6.2297(5) Å, c = 7.4571(6) Å nih.gov
2-methyl-1H-imidazol-3-ium nitrate–2-methyl-1H-imidazole (1/1)MonoclinicC2/ca = 10.1879(4) Å, b = 10.0912(4) Å, c = 11.9055(5) Å, β = 115.188(2)° nih.gov
{[Zn(C₃H₃N₂)(C₃H₄N₂)₂]NO₃}nMonoclinicP 2₁/ca = 12.1812(10) Å, b = 10.0713(7) Å, c = 11.3628(10) Å, β = 91.011(8)° iucr.org
Ni(Im)₆₂·4H₂OHexagonalP6₃a = 9.003(2) Å, c = 21.034(4) Å researchgate.netresearchgate.net

The stability of the crystal structures of this compound compounds is often significantly enhanced by extensive hydrogen bonding networks. The pyrrole-type N-H group of the imidazole ring is an excellent hydrogen bond donor, while the oxygen atoms of the nitrate anion are effective acceptors.

In the crystal structure of Co(C₃H₄N₂)₆₂, intermolecular hydrogen bonds of the N-H···O type link the complex cations and nitrate anions, forming a three-dimensional network that stabilizes the structure. scirp.org Similarly, in Cu(C₃H₄N₂)₆₂, nitrate ions bridge the complex cations through N–H···O hydrogen bonds, with N···O distances ranging from 2.815 to 3.086 Å. rsc.org

For the simpler salt, 2-methyl-1H-imidazol-3-ium nitrate, cations and anions interact through bifurcated N–H···(O,O) hydrogen bonds, creating chains of alternating ions. nih.govnih.gov In a co-crystal with neutral 2-methylimidazole, these pairs are further linked by N—H⋯N hydrogen bonds. nih.govresearchgate.net In a zinc-based coordination polymer, these bifurcated N—H···(O,O) hydrogen bonds link the polymer chains into sheets, which are then connected into a three-dimensional structure by C—H···O interactions. iucr.org

Powder X-ray Diffraction (XRD) for Nanozymes and Complexes

Powder X-ray diffraction (PXRD) is a powerful technique for phase identification of crystalline materials and can be used to characterize nano-sized materials and polycrystalline complexes. It is particularly useful for confirming the synthesis of a target compound and assessing its purity and crystallinity.

Complex Formation Confirmation : PXRD patterns have been used to confirm that the energetic complex compound Ni(Im)₆(NO₃)₂ can be successfully synthesized by both traditional solution-based methods and by a solvent-free melting approach, with both methods yielding identical crystalline products. mdpi.com Similarly, the formation of tetra(imidazole)copper(II) nitrate complex has been confirmed by PXRD. researchgate.net

Nanozyme Characterization : In the field of materials science, metal-organic frameworks (MOFs) and other coordination materials with enzymatic activity (nanozymes) are often characterized by PXRD. For example, cobalt-based zeolitic imidazole frameworks (ZIFs) synthesized using cobalt nitrate and 2-methylimidazole are analyzed by PXRD to confirm their structure. nih.gov The technique is also applied to characterize other nanozymes, such as imidazole-ring-modified graphitic carbon nitride and Cu-ICA (copper-imidazole-2-carboxaldehyde) materials, to investigate their crystal structure. mdpi.comnih.gov In the synthesis of cerium oxide nanoparticles using cerium nitrate and imidazole, XRD is used to identify the resulting CeO₂ phase and determine the average crystalline size. researchgate.net

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of molecules. It is highly effective for identifying functional groups and investigating coordination environments in this compound compounds. Comparing the spectrum of a complex to that of the free imidazole ligand reveals shifts in absorption bands, providing evidence of coordination.

In the spectrum of a Co(L)₆₂ complex, the coordination of the imidazole molecule through the pyridine (B92270) nitrogen atom is confirmed by shifts in the stretching vibrations of the azole ring (1480–1580 cm⁻¹) and the appearance of new frequencies corresponding to the Co-N bond (455–590 cm⁻¹). scirp.orgscirp.org

For a [Zn(C₄H₆N₂)₆][NO₃]₂ complex, complexation is evidenced by several spectral changes compared to the free N-methylimidazole ligand. A C=C stretching peak shifts from 1678 cm⁻¹ to 1630 cm⁻¹, and an intense band from the C=N stretch is observed at 1516 cm⁻¹. Crucially, asymmetric and symmetric NO₃ stretching vibrations appear as intense peaks at 1330 and 958 cm⁻¹, which are absent in the free ligand's spectrum. A Zn-N stretching band is also observed at 467 cm⁻¹. iucr.org Similar shifts are seen in cobalt-imidazole complexes, where C-N bond stretching vibrations shift from 1670 cm⁻¹ to 1610 cm⁻¹, indicating coordination. mdpi.com The interaction between imidazole molecules via hydrogen bonds leads to a low-frequency shift of the N-H stretching vibrations (2600-3125 cm⁻¹), whereas coordination to a metal ion can shift this to a higher frequency. researchgate.net

Table 3: Key FTIR Absorption Bands (cm⁻¹) for this compound Complexes
Vibrational ModeFree Imidazole/DerivativeMetal-Imidazole Nitrate ComplexReference
N-H Stretch2600-31252850-3250 (in Cu complex) researchgate.net
C=C Stretch (ring)1678 (N-methylimidazole)1630 iucr.org
C=N Stretch (ring)~16701610-1630 (Co), 1516 (Zn) mdpi.comiucr.org
NO₃⁻ Stretch (asymmetric)-1330 iucr.org
NO₃⁻ Stretch (symmetric)-958 iucr.org
Metal-N Stretch-455-590 (Co), 467 (Zn) scirp.orgscirp.orgiucr.org

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound system, offering information on both the imidazole ligand and the metallic center in coordination complexes.

The UV-Vis spectrum of imidazole compounds typically displays absorption bands corresponding to π→π* transitions within the aromatic ring. semanticscholar.orgtsijournals.com For imidazole, these transitions result in absorption bands at specific wavelengths, which can be sensitive to pH; for example, λmax is observed at 210 nm in acidic-to-neutral solutions and shifts to 205 nm in basic conditions. tsijournals.com In cobalt-imidazole complexes, absorption below 450 nm is attributed to these π→π* transitions. semanticscholar.org

In complexes with transition metals like nickel(II) or cobalt(II), additional bands appear in the visible region due to d-d electronic transitions within the metal ion. For hexakis(imidazole)nickel(II)nitrate, three main spin-allowed bands are observed at approximately 11,100 cm⁻¹, 18,150 cm⁻¹, and 28,700 cm⁻¹, corresponding to transitions from the ³A₂g ground state to the ³T₂g(F), ³T₁g(F), and ³T₁g(P) excited states, respectively, which is characteristic of an octahedral coordination environment. nih.gov Similarly, cobalt(II) complexes show a multiplet structure between 500-600 nm, which is also indicative of an octahedral field. mdpi.com

Table 2: Electronic Transitions in Imidazole-Nitrate Complexes

Complex Wavenumber (cm⁻¹) / Wavelength (nm) Transition Reference
Imidazole λmax ~210 nm (pH 4-8) π→π* tsijournals.com
Ni(C₃H₄N₂)₆₂ 11,100 ³A₂g → ³T₂g(F) nih.gov
Ni(C₃H₄N₂)₆₂ 18,150 ³A₂g → ³T₁g(F) nih.gov
Ni(C₃H₄N₂)₆₂ 28,700 ³A₂g → ³T₁g(P) nih.gov

Imidazole itself is a colorless compound that is soluble in water and other polar solvents. mdpi.com Its UV absorption is in the far-UV region. tsijournals.com The formation of imidazolium nitrate ionic liquids, such as 1-butyl-3-methylimidazolium nitrate (BMINO₃), results in colorless, transparent materials. scientific.net These ionic liquids show distinct UV absorption; for instance, BMINO₃ has a maximum absorption wavelength of 224 nm. scientific.net The optical properties of imidazole-containing systems can be modulated by external factors. For example, the use of an external probe like 8-Anilino-1-naphthalenesulfonic acid (ANS) with polymers like poly(N-vinylcaprolactam) in the presence of imidazolium nitrate ionic liquids reveals changes in the polymer's microenvironment through alterations in the UV-Vis absorption spectra. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for confirming the molecular structure and assessing the purity of this compound and its derivatives. Both ¹H and ¹³C NMR are routinely used.

In the ¹H NMR spectrum of an imidazole derivative like N-methylimidazole, distinct signals are observed for the methyl protons and the three protons of the imidazole ring. iucr.org Upon complexation with a metal ion, such as Zn(II), these signals exhibit significant shifts. The methyl proton signal shifts downfield, and the imidazole proton signals often broaden and also shift downfield. iucr.org This deshielding effect is a clear indicator of coordination.

Similarly, ¹³C NMR spectra provide confirmation of complexation. iucr.orgnih.gov The chemical shifts of the imidazole ring carbons (C2, C4, C5) are sensitive to their electronic environment. Tautomerization in imidazole can be studied by observing the chemical shift difference between C4 and C5. nih.gov Coordination to a metal ion or protonation to form an imidazolium salt alters the electron density and thus the chemical shifts of these carbon atoms, confirming the structure of the resulting compound. iucr.orgderpharmachemica.com For example, in the formation of 4,5-diphenyl-2-nitroimidazole complexes, the coordination of methanol (B129727) solvent molecules to the metal center was confirmed by the appearance of new signals in the ¹H NMR spectrum that were shifted downfield compared to free methanol. ichem.md This detailed analysis of chemical shifts and signal broadening allows for unambiguous structural confirmation and is also a reliable method for assessing the purity of the synthesized compound. derpharmachemica.comnih.gov

Table 3: Comparative ¹H NMR Chemical Shifts (δ/ppm) for Free and Complexed N-methylimidazole

Proton Free N-methylimidazole [Zn(C₄H₆N₂)₆][NO₃]₂ Complex Reference
Methyl (CH₃) 3.47 3.77 iucr.org
Imidazole (CH) 6.69 7.06 (broadened, 2H) iucr.org
Imidazole (CH) 6.84 7.06 (broadened, 2H) iucr.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
Imidazolium nitrate
Co(C₃H₄N₂)₆₂ (Hexakis(imidazole)cobalt(II) nitrate)
Ni(C₃H₄N₂)₆₂ (Hexakis(imidazole)nickel(II) nitrate)
Cu(C₃H₄N₂)₄₂ (Tetra(imidazole)copper(II) nitrate)
Zn(C₄H₆N₂)₆₂ (Hexakis(1-methyl-1H-imidazole)zinc(II) dinitrate)
2-methyl-1H-imidazol-3-ium nitrate
4,5-diphenyl-2-nitroimidazole
1-butyl-3-methylimidazolium nitrate (BMINO₃)
Cobalt(II) nitrate
Nickel(II) nitrate
Zinc(II) nitrate
N-methylimidazole
Methanol
Poly(N-vinylcaprolactam)

Interaction Studies in Solution

The behavior of this compound compounds in solution is critical for understanding their applications, particularly for ionic liquid derivatives. Molecular dynamics simulations and spectroscopic methods have been employed to study these interactions.

For ionic liquids like 1,3-dimethylimidazolium (B1194174) nitrate ([DMIM]⁺[NO₃]⁻), studies show significant intermolecular interactions between the cation and the nitrate anion. aip.org Computational models indicate a minimum interaction energy of -92.25 kcal/mol at a C-N equilibrium distance of 3.35 Å between the imidazolium ring and the nitrate anion. aip.org The interactions with solvent molecules, such as water, are also crucial. The water molecule tends to lie in the same plane as the nitrate anion, forming hydrogen bonds with its oxygen atoms. aip.org

Experimental studies using UV-Vis spectrophotometry on solutions of 1-methyl-3-butyl this compound in water reveal a distinct absorption profile in the 200-400 nm range, with a maximum absorption wavelength (λmax) at 224 nm. scientific.net A linear relationship between the absorbance and the concentration of the ionic liquid has been established in the range of 1-75 mg/L, demonstrating a high correlation (R² = 0.99976). scientific.net This indicates that UV-Vis spectroscopy can be a reliable method for quantifying such this compound derivatives in aqueous solutions. scientific.net

Mass Spectrometry (e.g., ALTOFMS) for Product Identification

Mass spectrometry is a powerful technique for identifying the products formed from the decomposition or reaction of this compound compounds. This is particularly relevant for understanding thermal degradation pathways and for characterizing products in complex mixtures.

Thermogravimetry coupled with mass spectrometry (TG-MS) has been used to analyze the gaseous products from the pyrolysis of 1-allyl-3-methylthis compound. aip.org This analysis identified the formation of various flammable, toxic, and asphyxiating gases during thermal decomposition. aip.org

Aerosol Laser Time-of-Flight Mass Spectrometry (ALTOFMS) has been utilized to characterize imidazole compounds in aqueous secondary organic aerosols (aqSOA). mdpi.com In studies where imidazole products are formed from the reaction of dicarbonyls and ammonium (B1175870) salts (with nitrate being a potential anion), ALTOFMS detects characteristic mass peaks. mdpi.com For imidazole itself, a molecular ion peak (M⁺) is observed at m/z = 68. mdpi.com In more complex aqSOA, characteristic fragment ions of imidazoles are identified at m/z = 28 (CH₂N⁺), m/z = 41 (C₂H₃N⁺), and m/z = 67 (C₃H₃N₂⁺), confirming the formation of imidazole-type products. mdpi.com

In catalysis, mass spectrometry of isotope-labeled reactants can elucidate reaction mechanisms. For the dimerization of ethylene (B1197577) over a Ni-imidazole catalyst (synthesized from nickel nitrate and imidazole), analysis of the fragmentation patterns of butene products from a C₂H₄/C₂D₄ mixture helped distinguish between possible mechanisms. rsc.org The observed fragmentation peaks, particularly at m/z of 57, 59, 61, and 63, were more consistent with the predictions of the Cossee-Arlman mechanism. rsc.org

Surface and Morphological Characterization (e.g., SEM, TEM, EDS, BET)

The morphology and surface properties of materials derived from this compound precursors are crucial for their performance in applications like catalysis and materials synthesis. A suite of microscopic and surface analysis techniques is used for this characterization.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. jeolusa.comfilab.fr For instance, SEM analysis of cerium carbonate particles synthesized using cerium nitrate and imidazole revealed distinct morphologies, including nanoplates and "flying saucer" shapes (nanosaucers), depending on the synthesis conditions. acs.org In other studies, SEM images have shown that catalysts can have a porous, sponge-like morphology with significant roughness. mdpi.com

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of internal structure and nanoparticle size and assembly. researchgate.net TEM analysis of a Ni-imidazole compound showed regularly shaped crystals with clear lattice fringes. rsc.org For cerium oxide nanoparticles derived from a cerium-imidazole-nitrate system, TEM revealed that larger particles (e.g., 130 nm) were actually assemblies of much smaller primary nanoparticles, some only a few nanometers in size. acs.org

Energy-Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM or TEM, provides elemental analysis and mapping. jeolusa.com For the Ni-imidazole compound, EDS elemental maps confirmed the uniform distribution of Nickel (Ni), Nitrogen (N), Carbon (C), and Oxygen (O) throughout the material. rsc.org This technique is essential for confirming the presence and distribution of constituent elements in the synthesized particles. jeolusa.com

Brunauer-Emmett-Teller (BET) analysis is used to determine the specific surface area of porous materials. The enhancement of surface area is a key factor in catalysis. For instance, the incorporation of RuO₂ into an SnO₂ matrix, studied in an imidazole medium, was shown by BET analysis to substantially increase the surface area, which is beneficial for electrochemical applications. mdpi.com

Catalysis and Biocatalysis

This compound plays a significant role in the development of novel catalytic systems, ranging from biomimetic nanozymes to heterogeneous catalysts for important organic transformations.

The industrial application of enzymes like laccase is often limited by their instability under extreme conditions. To address this, biomimetic nanozymes are being developed. One such nanozyme, imidazole-copper (II) nitrate trihydrate (I-Cu), has been synthesized and optimized to exhibit high laccase-like activity. nih.govresearchgate.net

Detailed Research Findings: Researchers have focused on optimizing the synthesis parameters of I-Cu nanozymes, including precursor amounts, incubation time, and temperature, to enhance their catalytic performance. nih.gov The synthesis involves the water-induced precipitation of Cu²⁺ (from a copper nitrate precursor) and imidazole in a Teflon-lined autoclave, creating a structure that mimics the N-Cu coordination environment found in the active sites of laccase. nih.govresearchgate.net

Studies have shown that an optimized I-Cu nanozyme demonstrates significantly higher catalytic activity and stability across various pH levels, temperatures, and storage conditions when compared to natural laccase. nih.govresearchgate.net The optimized nanozyme showed a 6.00-fold increase in catalytic activity compared to previous studies. nih.govresearchgate.net Fourier-transform infrared spectroscopy (FTIR) analysis confirmed that the I-Cu nanozyme contains chemical components similar to laccase, enabling it to degrade phenolic compounds effectively. nih.govresearchgate.net

The enhanced performance of the I-Cu nanozyme, achieved with fewer precursors through synthesis optimization, highlights its potential as a robust alternative for applications like wastewater treatment. nih.gov

Interactive Data Table: Comparison of Optimized I-Cu Nanozyme and Laccase

ParameterOptimized I-Cu NanozymeLaccaseFold Increase (Nanozyme vs. Laccase)
Catalytic Activity (UA) 6.569--
Vmax (mM/min) 0.00893-2.08-fold higher
Km (mM) 2.4020-1.69-fold higher

Imidazole and nitrate compounds are integral to several heterogeneous catalytic processes for key organic transformations.

The dimerization of ethylene to produce 1-butene is a significant industrial process. A novel heterogeneous catalyst composed of nickel and imidazole, synthesized via a simple one-step co-precipitation method using nickel nitrate and imidazole in water, has shown exceptional performance in this reaction. This catalyst is noted for its high nickel loading.

The resulting Ni-imidazole compound demonstrates excellent catalytic properties for the dimerization of ethylene to 1-butene. It achieves a mass activity that surpasses most other heterogeneous catalysts. The simple, green synthesis method and the high performance of this catalyst present a promising potential for industrial applications.

The conversion of carbon dioxide (CO2) into valuable chemicals like light olefins is a key area of green chemistry. Imidazolium-based ionic liquids have been investigated for their role in CO2 capture and conversion. nih.govresearchgate.netresearchgate.netnih.gov While direct catalysis of CO2 to olefins by imidazolium nitrate is not extensively documented, related systems show promise. For instance, various alkyl ammonium and imidazolium-based ionic liquids, paired with amino acid counter-ions, have been used as effective absorbents for CO2 capture and subsequent hydrogenation to formate (B1220265). nih.gov In these systems, the ionic liquid acts as a solvent and can enhance catalytic activity. researchgate.net Specifically, imidazolium-based ionic liquids have been shown to improve the conversion of CO2 to methanol in systems catalyzed by pincer complexes. researchgate.net

Substituted imidazoles are crucial building blocks in pharmaceuticals and materials science. nih.gov Various catalytic methods have been developed for their synthesis, often through multicomponent reactions. nih.govrsc.orgrsc.orgresearchgate.net While this compound itself is not commonly cited as a direct catalyst, compounds containing nitrates are used. For example, ceric ammonium nitrate and nitric acid (HNO3) have been employed as catalysts or reagents in the synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net The synthesis of N-substituted nitroimidazoles, a specific class of substituted imidazoles, inherently involves nitrating agents, which are derived from nitrate sources. google.com The Debus-Radziszewski reaction is a foundational method for synthesizing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), and modern variations utilize a range of catalysts to improve yields and conditions. wikipedia.org

Advanced Solvents: Imidazolium Nitrate Ionic Liquids

Imidazolium-based ionic liquids (ILs), including those with a nitrate anion ([NO₃]⁻), are recognized as advanced "designer" solvents due to their unique properties like low volatility, high thermal stability, and tunable solubility. physionyx.comfrontiersin.orgalfa-chemistry.com

Detailed Research Findings: The effects of imidazolium nitrate ILs, specifically 1-ethyl-3-methylimidazolium (B1214524) nitrate ([Etmim][NO₃]) and 1-butyl-3-methylimidazolium nitrate ([Btmim][NO₃]), have been studied on the behavior of thermoresponsive polymers like poly(N-vinylcaprolactam) (PVCL) in aqueous solutions. acs.orgacs.org

These ILs have been shown to act as constructors for the hydration layer of the polymer. The addition of these imidazolium nitrate ILs increases the lower critical solution temperature (LCST) of the PVCL aqueous solution. acs.orgacs.org This indicates that the ILs protect the hydrated structure of the polymer, likely due to the formation of hydrogen bonds between the ions of the liquid and the surrounding water molecules. acs.org Spectroscopic and light scattering analyses revealed significant changes in the molecular interactions, agglomeration, and the coil-to-globule transition behavior of PVCL in the presence of these ILs. acs.orgacs.org

Interactive Data Table: Effect of Imidazolium Nitrate ILs on the LCST of PVCL

Ionic LiquidConcentration (mM)LCST (°C)
None 0~33.5
[Etmim][NO₃] 1033.7
[Etmim][NO₃] 1533.9
[Etmim][NO₃] 2034.6

Data derived from temperature-dependent fluorescence spectroscopy. acs.org

Environmental and Atmospheric Chemical Research

Atmospheric Formation Pathways

Imidazole (B134444) compounds are formed in the atmosphere primarily through aqueous-phase reactions within aerosol particles, cloud droplets, and fog. acs.orgacs.org The key precursors are small dicarbonyls, such as glyoxal (B1671930), and reduced nitrogen species. acs.orgresearchgate.net

The reaction between glyoxal and nitrogen-containing compounds, particularly ammonium (B1175870) salts like ammonium nitrate (B79036), is a significant secondary source of atmospheric imidazoles. acs.orgnih.gov These reactions can occur in atmospheric aqueous phases, such as aerosol water. acs.org

The process involves the interaction of glyoxal with ammonia (B1221849) or ammonium ions, leading to the formation of an imidazole ring structure. nih.govrsc.org Laboratory studies have demonstrated that reacting glyoxal with ammonium sulfate (B86663) or ammonium nitrate produces imidazole and its derivatives, such as imidazole-2-carboxaldehyde and 2,2'-bi-imidazole. acs.orgrsc.orggoogle.com The reaction of glyoxal with ammonium ions can produce imidazole, while subsequent cross-reactions between glyoxal and the newly formed imidazole can yield imidazole-2-carboxaldehyde. rsc.org Further reaction with glyoxal can lead to 2,2'-bis-1H-imidazole. rsc.org These reactions are a known pathway for the formation of nitrogen-containing organic compounds that contribute to brown carbon, which absorbs light and has climatic implications. nih.govacs.org

A study on the reaction of glyoxal and ammonium sulfate identified several products, including imidazole, imidazole-2-carboxaldehyde, and formic acid. nih.gov The formation of these light-absorbing, nitrogen-containing molecules is a key step in the generation of aqueous secondary organic aerosol (aqSOA). nih.govacs.org

The formation of imidazole and its derivatives is sensitive to environmental conditions within atmospheric aerosols.

Relative Humidity (RH): The formation of imidazole involves multiple dehydration steps, making it more favorable under moderate to low relative humidity conditions. acs.org However, the aging of secondary organic aerosols, a process in which imidazoles are involved, is highly dependent on RH. rsc.org In studies involving the photolysis of particulate nitrate, the decay rates of reactants did not appear to be sensitive to RH within the experimental ranges tested. acs.org

Atmospheric Oxidation and Degradation Processes

Once formed, imidazole nitrate and related compounds undergo oxidation and degradation, contributing to the chemical evolution of atmospheric aerosols. acs.orgacs.org This oxidation can lead to the formation of SOA. acs.orgacs.org

Imidazole is efficiently oxidized in the tropospheric aqueous phase by key atmospheric oxidants: the hydroxyl radical (•OH), the nitrate radical (NO3•), and ozone (O3). acs.orgacs.org

Hydroxyl Radical (•OH): The reaction with •OH is a significant degradation pathway. rsc.orgrsc.org Quantum chemistry calculations show that the reaction proceeds primarily through OH-addition to the imidazole ring rather than hydrogen abstraction. rsc.orgresearchgate.net The estimated atmospheric lifetime of gaseous imidazole with respect to reaction with •OH radicals is approximately 4.74 days. rsc.orgresearchgate.net In the aqueous phase, the reaction is much faster, with a calculated lifetime of about 14.05 hours. acs.orgacs.org

Nitrate Radical (NO3•): The reaction with the nitrate radical is particularly efficient. acs.org The primary mechanism is hydrogen abstraction from the N-H group, which has a very low energy barrier. acs.org In the aqueous phase, the atmospheric lifetime of imidazole due to reaction with NO3• is estimated to be very short, at approximately 0.27 hours, suggesting this is a dominant removal process, especially at night. acs.orgacs.org

Ozone (O3): Ozone reacts with imidazole, primarily by attacking a double bond through a Criegee-type mechanism. acs.org The calculated atmospheric lifetime for this aqueous-phase reaction is about 3.45 hours. acs.orgacs.org

The table below summarizes the calculated rate constants and atmospheric lifetimes for the aqueous-phase oxidation of imidazole.

OxidantRate Constant (M⁻¹ s⁻¹) at 298 KAtmospheric Aqueous-Phase Lifetime (τ)
•OH 5.65 × 10⁹14.05 hours
NO3• 7.41 × 10⁹0.27 hours
O3 4.02 × 10⁴3.45 hours
Data sourced from computational studies. acs.orgacs.org

The atmospheric oxidation of imidazole and its precursors is a significant contributor to the formation and growth of Secondary Organic Aerosols (SOA). acs.orgacs.orgacs.org The products of these reactions can increase the mass and alter the properties of aerosol particles.

When glyoxal reacts with ammonium nitrate, especially under irradiation, a persistent organic phase can be formed which is attributed to imidazole oxidation. acs.org This process represents a potentially significant atmospheric sink for glyoxal and contributes to SOA formation. acs.org The oxidation of imidazoles by radicals like •OH and NO3• leads to various products. acs.org In the presence of oxygen (O2), formamide (B127407) and oxamide (B166460) are major products, while the presence of nitrogen dioxide (NO2) can lead to the formation of nitro-imidazoles. acs.orgacs.org These nitro-derivatives can significantly alter the optical properties of the aerosol, causing a red shift in light absorption. acs.org The formation of water-soluble organic compounds, including brown carbon and a distinct organic phase, has been observed in the oxidation of amines mediated by nitrate photolysis, highlighting the role of these pathways in SOA formation. rsc.orgacs.org

The type of anion present in the aqueous aerosol can influence the formation and properties of imidazole-related products. While many studies focus on ammonium sulfate and nitrate, other anions are also present in atmospheric particles. mdpi.com

Q & A

Q. What experimental methods are recommended for synthesizing imidazole nitrate coordination complexes?

A solvent-free approach involving the reaction of imidazole with metal nitrates (e.g., copper nitrate) under controlled thermal conditions (90°C) is effective. This method avoids solvents, reducing environmental impact, and yields complexes like Cu(C₃H₄N₂)₄₂ with high purity. Characterization via FTIR and XRD confirms ligand incorporation and structural identity .

Q. How can researchers verify the structural integrity of this compound complexes?

Use a combination of:

  • FTIR spectroscopy to identify ligand-metal bonding (e.g., shifts in N–H and C–N stretches) .
  • Powder XRD with Rietveld refinement to compare experimental patterns with simulated structures .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition steps .

Q. What analytical techniques are critical for detecting this compound impurities in pharmaceuticals?

High-performance liquid chromatography (HPLC) with UV detection (210 nm) is standard for quantifying impurities like Isoconazole Nitrate or Fenticonazole derivatives. Method validation should include peak resolution and recovery studies per pharmacopeial guidelines .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data for this compound complexes be resolved?

Decomposition kinetics often vary with atmosphere (inert vs. oxidizing). For example, Cu(C₃H₄N₂)₄₂ shows two distinct weight-loss steps:

  • Step 1 (Redox interaction): Ligand-nitrate reaction (246 kJ/mol activation energy in He, 236 kJ/mol in air) .
  • Step 2 (Oxidative decomposition): Occurs only in O₂-rich environments.
    Use multi-atmosphere TGA and isoconversional kinetic analysis (e.g., Flynn-Wall-Ozawa method) to differentiate mechanisms .

Q. What strategies improve the stability of this compound co-crystals for energetic applications?

Design co-crystals with ammonium nitrate to enhance stability. For example, tetra(imidazole)copper(II) nitrate/ammonium nitrate co-crystals exhibit superior decomposition kinetics and reduced hygroscopicity. Key steps:

  • Optimize stoichiometry via phase diagrams.
  • Validate stability via accelerated aging tests (humidity/temperature cycles) .

Q. How can this compound complexes be utilized in electrocatalytic nitrate reduction?

Embed cobalt phosphide (CoP) nanoparticles in zinc-based zeolitic imidazolate frameworks (Zn-ZIF) to create a "nanofactory" for ammonia synthesis. The imidazole ligands facilitate electron transfer, while CoP enhances nitrate-to-ammonia conversion efficiency. Electrochemical impedance spectroscopy (EIS) and in-situ FTIR are critical for mechanistic studies .

Q. What methodological challenges arise in spectroscopic analysis of this compound complexes?

Spin-forbidden transitions in octahedral Ni(II) complexes (e.g., Ni(C₃H₄N₂)₆₂) complicate UV-Vis assignments. Solutions include:

  • Low-temperature spectroscopy (77 K) to sharpen bands.
  • Ligand-field theory calculations to correlate d-d transitions with distortion parameters (e.g., Racah parameters) .

Q. How can imidazole buffers improve nitrate quantification assays?

Replace traditional ammonium chloride (pH 8.5) with imidazole buffer (pH 7.5) in cadmium reduction coils. This prevents cadmium hydroxide precipitation, enhancing nitrite recovery rates in water/wastewater analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.